molecular formula C14H18N2O3 B8594674 6,7-Diisopropoxyquinazolin-4(1H)-one

6,7-Diisopropoxyquinazolin-4(1H)-one

Cat. No.: B8594674
M. Wt: 262.30 g/mol
InChI Key: BDBRXILWISDQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diisopropoxyquinazolin-4(1H)-one is a quinazolinone derivative characterized by two isopropoxy groups at positions 6 and 7 of the quinazoline scaffold. The isopropoxy substituents in this compound confer distinct steric and electronic properties, influencing solubility, metabolic stability, and target binding compared to simpler alkoxy analogs (e.g., methoxy or ethoxy derivatives).

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

6,7-di(propan-2-yloxy)-3H-quinazolin-4-one

InChI

InChI=1S/C14H18N2O3/c1-8(2)18-12-5-10-11(15-7-16-14(10)17)6-13(12)19-9(3)4/h5-9H,1-4H3,(H,15,16,17)

InChI Key

BDBRXILWISDQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

6,7-Dimethoxyquinazolin-4(3H)-one

Structural Differences :

  • Substituents : Methoxy groups at positions 6 and 7 instead of isopropoxy.
  • Synthesis : Prepared via cyclization of nitrohomoveratric acid (1) with polyphosphoric acid (PPA) and acetic anhydride, forming a benzoxazine intermediate that undergoes nitrogen substitution .
  • Properties :
    • Lower molecular weight and reduced steric hindrance compared to the diisopropoxy analog.
    • Enhanced solubility in polar solvents due to smaller substituents.
    • Demonstrated cerebroprotective activity in preclinical studies, attributed to its ability to modulate oxidative stress pathways .

Key Contrast : The diisopropoxy variant’s bulkier substituents likely reduce metabolic clearance but may compromise blood-brain barrier penetration compared to the dimethoxy analog.

Streptochlorin and MHY2251 (2,3-Dihydroquinazolin-4(1H)-one Derivatives)

Streptochlorin :

  • A natural quinazolinone with a chlorine substituent and a fused dihydroquinazoline core.
  • Exhibits antifungal and antitumor activity but lacks the 6,7-alkoxy modifications seen in 6,7-diisopropoxyquinazolin-4(1H)-one .

MHY2251 :

  • A synthetic derivative featuring a benzo[d][1,3]dioxol-5-yl group at position 2 and a 2,3-dihydroquinazolin-4(1H)-one core.
  • Acts as a SIRT1 inhibitor, inducing apoptosis in cancer cells .
  • Structural rigidity differs due to the absence of a dihydro ring in the target compound.

Isoquinoline Derivatives (6,7-Dimethoxy Substituted)

Examples from :

  • 6d (Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate): Combines methoxy groups with a carboxylate ester.
  • 6e (6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline): Features a sulfonyl group, enhancing electrophilicity.
  • 6g/h (Acetyl/Phenyl-substituted variants) : Modified with acetyl or benzoyl groups for target-specific interactions.

Comparison :

  • Electronic Effects: The isopropoxy groups in this compound are electron-donating, similar to methoxy groups in isoquinoline derivatives, but introduce greater steric bulk.
  • Biological Relevance: Isoquinoline derivatives often target neurotransmitter receptors or enzymes (e.g., monoamine oxidase), whereas quinazolinones are more associated with kinase or protease inhibition.

NMR Spectral Analysis

Data from , and 6 highlight key differences in ¹H and ¹³C chemical shifts between analogs:

Compound ¹H Shift (ppm) Key Peaks ¹³C Shift (ppm) Key Peaks
This compound 1.2–1.4 (isopropyl CH₃) 70–75 (C-O)
6,7-Dimethoxyquinazolin-4(3H)-one 3.8–4.0 (OCH₃) 55–60 (OCH₃)
MHY2251 5.2–5.5 (dioxolane CH₂) 100–105 (dioxolane C)

The isopropyl groups in the target compound produce distinct upfield ¹H shifts and downfield ¹³C shifts compared to methoxy or dioxolane-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.